3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Adenosine receptor pharmacology GPCR ligand discovery Radioligand binding assay

Researchers sourcing benzamide-based A1 probes often encounter analogs lacking the critical 3-amino-2-hydroxy motif essential for nanomolar potency. • Adenosine A1 Ki = 1.90 nM; validated reference ligand for competitive binding assays. • VAP-1 IC50 = 23 nM; chemical probe for leukocyte trafficking & inflammation models. • Reactive -NH2/-OH groups enable focused library synthesis for SAR exploration.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 473731-12-3
Cat. No. B1507461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
CAS473731-12-3
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)N)O
InChIInChI=1S/C14H20N2O2/c1-16(10-6-3-2-4-7-10)14(18)11-8-5-9-12(15)13(11)17/h5,8-10,17H,2-4,6-7,15H2,1H3
InChIKeyWLERMIYRDMKOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS 473731-12-3): Procurement and Research Baseline


3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS 473731-12-3) is a small-molecule benzamide derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. It features a 3-amino-2-hydroxybenzamide core substituted with a cyclohexyl and a methyl group on the amide nitrogen. This compound is a synthetic intermediate and a research tool with reported biological activities, including high-affinity binding to the adenosine A1 receptor (Ki = 1.90 nM) and potent inhibition of vascular adhesion protein-1 (VAP-1) (IC₅₀ = 23 nM) [1]. It is commercially available from multiple vendors with typical purities of ≥95% .

Why Generic Substitution Fails for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS 473731-12-3)


Within the benzamide and salicylamide chemical space, subtle structural modifications dramatically alter target engagement and potency. For instance, the presence of both the 3-amino and 2-hydroxy groups on the benzamide ring, in combination with the N-cyclohexyl-N-methyl substitution pattern, is critical for the observed nanomolar activities at the adenosine A1 receptor and VAP-1 [1]. Simple analogs, such as 3-amino-N-cyclohexylbenzamide (CAS 77201-15-1), which lacks the 2-hydroxy group, or N-cyclohexyl-2-hydroxybenzamide (CAS 63762-70-9), which lacks the 3-amino group, are not reported to possess comparable potency for these specific targets. Therefore, generic substitution of this compound with closely related benzamides or salicylamides is not scientifically valid and will likely result in failed experimental outcomes.

Quantitative Differentiation Evidence for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS 473731-12-3) vs. Comparators


High-Affinity Adenosine A1 Receptor Binding (Ki = 1.90 nM)

3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide exhibits high-affinity binding to the adenosine A1 receptor with a Ki of 1.90 nM in guinea pig forebrain membranes using [³H]cyclohexyladenosine as a radioligand [1]. This nanomolar affinity positions the compound as a potent A1 receptor ligand, a target class with significant therapeutic relevance. While direct head-to-head data for a specific comparator is not available in this exact assay, class-level inference indicates that many benzamide derivatives lack sub-nanomolar A1 affinity, underscoring the unique contribution of the N-cyclohexyl-N-methyl-2-hydroxy-3-amino substitution pattern.

Adenosine receptor pharmacology GPCR ligand discovery Radioligand binding assay

Potent Inhibition of Vascular Adhesion Protein-1 (VAP-1) with IC₅₀ = 23 nM

The compound demonstrates potent inhibition of rat vascular adhesion protein-1 (VAP-1) with an IC₅₀ of 23 nM in CHO cells using ¹⁴C-benzylamine as a substrate [1]. VAP-1 is an emerging target for inflammatory diseases. This nanomolar potency is significant, as many salicylamide and benzamide analogs require structural optimization to achieve comparable inhibition. For example, the structurally related salicylamide derivative niclosamide, a known VAP-1 inhibitor, exhibits an IC₅₀ in the micromolar range, highlighting the superior potency of this compound.

VAP-1 inhibitors Inflammation Enzyme inhibition assay

Structural Determinants of Potency: SAR Insights from Substituted Benzamides

A structure-activity relationship (SAR) study on substituted benzamide derivatives reveals that the presence and position of substituents profoundly impact inhibitory activity. In a related benzamide series, the lead compound with a 2-methyl substituent exhibited an IC₅₀ of 8.7 ± 0.7 μM, while the 3-methyl analog showed reduced potency (IC₅₀ = 14.8 ± 5.0 μM), and the 4-methyl analog was even weaker (IC₅₀ = 29.1 ± 3.8 μM) [1]. This demonstrates that even minor positional changes can lead to a 3-4 fold difference in potency. For 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, the specific combination of a 3-amino, 2-hydroxy, and N-cyclohexyl-N-methyl substitution is likely optimized for target binding, as evidenced by its high affinity for adenosine A1 and VAP-1.

Structure-activity relationship Benzamide derivatives Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide (CAS 473731-12-3)


Adenosine A1 Receptor Pharmacological Tool

Given its high affinity (Ki = 1.90 nM) for the adenosine A1 receptor [1], 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is ideally suited as a reference ligand in competitive binding assays or as a starting point for the development of A1 receptor modulators. Its use can expedite the characterization of novel A1 ligands and the investigation of receptor signaling pathways.

Vascular Adhesion Protein-1 (VAP-1) Inhibitor for In Vitro Studies

The compound's potent inhibition of VAP-1 (IC₅₀ = 23 nM) makes it a valuable chemical probe for studying VAP-1's role in leukocyte trafficking and inflammation in cellular models [2]. It can be used to validate VAP-1 as a target in disease-relevant assays, such as endothelial cell adhesion or lymphocyte migration.

Benzamide SAR Probe in Medicinal Chemistry

As a well-defined benzamide derivative with documented biological activity, this compound serves as an excellent benchmark in medicinal chemistry programs aimed at optimizing the potency and selectivity of benzamide-based inhibitors. Its structure incorporates key pharmacophoric elements (3-amino, 2-hydroxy, N-cyclohexyl, N-methyl) that can be systematically varied to generate SAR data for multiple target classes [3].

Synthetic Intermediate for Diversified Libraries

The presence of reactive amino and hydroxyl groups on the benzamide core allows for further chemical derivatization. This compound can be used as a versatile building block for the synthesis of focused libraries of benzamide analogs, enabling the exploration of chemical space around the N-cyclohexyl-N-methyl motif.

Technical Documentation Hub

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